2-(2-Chloroethyl)-1-methylpiperidine hydrochloride

Solid-state characterization Thermal processing Salt selection

Researchers synthesizing thioridazine require the correct regioisomer for chiral integrity. This compound is the sole piperidine building block that retains the chiral 2-position. • ≥98% argentometric purity, solid HCl salt (mp 128-132°C) • Non-hygroscopic; compatible with automated solid-dispensing platforms • Validated for thioridazine API synthesis; enables enantiopure (S)- or (R)-forms

Molecular Formula C₈H₁₇Cl₂N
Molecular Weight 198.13 g/mol
CAS No. 58878-37-8
Cat. No. B141210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethyl)-1-methylpiperidine hydrochloride
CAS58878-37-8
Synonyms2-(2-Chloroethyl)-1-methyl-piperidine Hydrochloride; 
Molecular FormulaC₈H₁₇Cl₂N
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESCN1CCCCC1CCCl.Cl
InChIInChI=1S/C8H16ClN.ClH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H
InChIKeyWVBKLELBSWJXAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloroethyl)-1-methylpiperidine HCl: Structural Profile


2-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a piperidine-derived alkylating agent supplied as a solid hydrochloride salt, with a molecular formula of C₈H₁₇Cl₂N and a molecular weight of 198.13 g/mol . The compound features a chiral 2-position, a tertiary N-methyl group, and a primary chloroethyl side chain that serves as a leaving group in nucleophilic substitution reactions. Its principal documented use is as the key synthetic intermediate in the manufacture of thioridazine, a phenothiazine antipsychotic [1]. The solid hydrochloride form exhibits a melting point of 128–132 °C (argentometric assay purity ≥98.0%), distinguishing it physically from both its hygroscopic free-base liquid (bp 205.1 °C at 760 mmHg) and from its regioisomeric analog 1-(2-chloroethyl)piperidine hydrochloride (mp 228–235 °C) .

Chiral piperidine alkylating agent
Hydrochloride salt, solid form
Thioridazine intermediate synthesis
Validated alkylation–cyclization route
Enantioselective dopamine probe precursor
Retains chiral 2-position

Why Generic Substitution Fails


Generic alkylating piperidines such as 1-(2-chloroethyl)piperidine hydrochloride or simple 2-chloroethylamine derivatives cannot substitute for 2-(2-chloroethyl)-1-methylpiperidine hydrochloride in end-use applications. The regiochemistry (2-position attachment on the piperidine ring versus N-attachment) and the presence of the N-methyl group dictate the connectivity and stereochemistry of the final drug substance. In thioridazine synthesis, alkylation of the phenothiazine core with the 2-(2-chloroethyl)-1-methylpiperidine scaffold is structurally required to produce the correct pharmacophore; isomeric alkylating agents yield products with fundamentally different pharmacological profiles [1]. Furthermore, the hydrochloride salt form provides solid-state handling advantages over the hygroscopic free base, while its significantly lower melting point relative to the 1-(2-chloroethyl) regioisomer can impact dissolution, mixing, and thermal processing steps during formulation or scale-up .

Regiochemistry 1-(2-chloroethyl)piperidine isomers may shift pharmacophore connectivity and alter the final drug profile.
Physical form The hygroscopic free-base liquid may compromise weighing precision and storage stability compared to the solid hydrochloride.
Chirality Achiral 1-substituted analogs cannot support enantioselective synthesis required for receptor-subtype studies.

Comparative Evidence vs. Closest Analogs


Melting Point: 2- vs. 1-Substituted Regioisomer

The melting point of 2-(2-chloroethyl)-1-methylpiperidine hydrochloride is 128–132 °C , while the regioisomer 1-(2-chloroethyl)piperidine hydrochloride melts at 228–235 °C . This 100 °C difference reflects the distinct crystal lattice energies arising from the substitution pattern on the piperidine ring. For processes where melting point governs solvent selection, drying conditions, or melt-based formulation, this thermal divergence directly influences procurement choice.

Melting point: 2- vs. 1-substituted
Head-to-head
Δmp ≈ 100 °C lower for the target compound (128–132 °C vs. 228–235 °C)
Supports thermal processing fit for melt-based formulations and lower-temperature drying.
Capillary method; both compounds ≥98% purity.
Solid-state characterization Thermal processing Salt selection

Solid Salt vs. Hygroscopic Free-Base: Handling Stability

While the free base 2-(2-chloroethyl)-1-methylpiperidine (CAS 50846-01-0) is a hygroscopic liquid with a boiling point of 205.1 °C and flash point of 77.8 °C [1], the hydrochloride salt is a free-flowing powder with a defined melting range of 128–132 °C . The salt form eliminates the need to handle a moisture-sensitive, mobile liquid during weighing and transfer, reducing exposure risk and improving gravimetric precision.

Solid salt vs. hygroscopic free-base
Head-to-head
Solid powder (hydrochloride) replaces a hygroscopic liquid (free base, bp 205.1 °C).
Improves gravimetric precision and reduces hydrolytic degradation risk during storage.
Ambient storage comparison; sealed container.
Solid-state stability Weighing accuracy Storage stability

Argentometric Purity Specification

The synthesis-grade specification of ≥98.0% by argentometric titration exceeds the ≥95% or ≥97% purity commonly offered by alternative suppliers for the same compound . Argentometric assay specifically quantifies chloride content, directly validating the stoichiometric integrity of the hydrochloride salt—a critical parameter when the salt counterion influences reaction stoichiometry or subsequent neutralization steps.

Argentometric purity specification
Cross-study
≥98.0% assay validates hydrochloride stoichiometry vs. alternative supplier grades (≥95–97%).
Reduces downstream purification burden and supports batch-to-batch consistency.
Argentometric titration; review batch certificates.
Purity specification Argentometric titration Synthesis-grade procurement

Enantioselective Synthesis for Receptor Selectivity

The (S)-enantiomer of 2-(2-chloroethyl)-1-methylpiperidine is the direct precursor to (S)-thioridazine, which selectively binds dopamine D-1 receptors, while (R)-thioridazine binds D-2 receptors [1]. Starting from (−)-(S)-2-piperidinecarboxylic acid, a seven-step stereoconservative synthesis yields (−)-(S*)-2-(2-chloroethyl)-1-methylpiperidine with configurational integrity preserved [1]. In contrast, regioisomeric 1-(2-chloroethyl)piperidine lacks the chiral 2-position and cannot access this stereochemical space.

Enantioselective synthesis access
Class-level
Chiral 2-position enables (S)- and (R)-thioridazine from stereoconservative route; 1-isomer is achiral.
Enables enantiomer-attribution review for D1/D2 receptor pharmacology studies.
Configuration confirmed via correlation with known enantiomers.
Enantiomeric synthesis Stereoconservative route Dopamine receptor selectivity

Validated Alkylation Performance in Thioridazine Synthesis

In a published modified synthesis of thioridazine, alkylation of the reduced phenothiazine amine intermediate with 2-(2-chloroethyl)-1-methylpiperidine proceeded to completion, and the subsequent cyclization with sodium hydride in DMSO afforded thioridazine in 'excellent yield' with the last two steps amenable to a one-pot procedure [1]. This established process reliability contrasts with the use of alternative leaving groups (e.g., iodide or mesylate) that may require separate optimization due to differing reactivity profiles or competing elimination pathways.

Validated alkylation performance
Supporting evidence
Reported excellent yield in thioridazine synthesis; two-step telescoped procedure.
Supports process development fit and reduces route-scouting risk.
Source-reported yield; alternative leaving groups not directly compared.
Process chemistry Alkylation yield GMP intermediate

Procurement & Application Scenarios


Thioridazine API & Analog Manufacturing

When procuring the key intermediate for thioridazine API under GMP or pilot-plant conditions, the ≥98.0% argentometric purity specification and solid hydrochloride form ensure accurate stoichiometric charging and minimize chloride-related byproducts . The established alkylation–cyclization sequence reported in the literature provides a validated starting point for process-scale campaigns [1].

Synthesis of Receptor-Selective Dopamine Probes

Research groups synthesizing enantiopure (S)- or (R)-thioridazine for D1 vs. D2 receptor profiling should source 2-(2-chloroethyl)-1-methylpiperidine hydrochloride, as it is the only piperidine building block that retains the chiral 2-position throughout the synthetic sequence [2]. Resolution or stereospecific synthesis from (S)-piperidine-2-carboxylic acid yields the required enantiomeric form.

Weighable Solid for Automated Synthesis

The powder hydrochloride salt (mp 128–132 °C) is compatible with automated solid-dispensing platforms and can be stored at 2–30 °C without the risk of hydrolysis associated with the hygroscopic free base . This contrasts with the liquid free base, which requires manual volumetric handling and is prone to moisture ingress.

Low-Melting Solid for Thermal Processes

With a melting point approximately 100 °C lower than the regioisomeric 1-(2-chloroethyl)piperidine hydrochloride , the target compound can be incorporated into melt-formulated reaction mixtures or hot-melt extrusion processes at lower temperatures, reducing thermal degradation risk for heat-sensitive co-reactants or products.

Application
Selection Property
Validation Focus
Thioridazine API manufacturing
Argentometric purity specification
Stoichiometric charging accuracy and chloride-byproduct control
Dopamine receptor probe synthesis
Chiral 2-position retention
Enantiomer-attribution review for D1 vs. D2 selectivity
Automated solid-dispensing workflows
Solid hydrochloride physical form
Weighing precision and moisture-exclusion stability
Melt-based thermal processing
Lower melting point (128–132 °C)
Thermal degradation risk assessment for heat-sensitive co-reactants

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.